molecular formula C18H29NO2 B12715300 Exaprolol, (S)- CAS No. 101312-74-7

Exaprolol, (S)-

Cat. No.: B12715300
CAS No.: 101312-74-7
M. Wt: 291.4 g/mol
InChI Key: ABXHHEZNIJUQFM-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exaprolol, (S)-, involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Exaprolol, (S)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Exaprolol, (S)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exaprolol, (S)-, each with potentially different pharmacological properties .

Scientific Research Applications

Exaprolol, (S)-, has a wide range of scientific research applications:

Mechanism of Action

Exaprolol, (S)-, exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol, (S)-, reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions such as ischemic heart disease and arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Exaprolol, (S)-

Exaprolol, (S)-, is unique due to its specific chemical structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to effectively interact with beta-adrenoceptors while minimizing side effects. Its non-selective nature also makes it versatile in treating various cardiovascular conditions .

Properties

CAS No.

101312-74-7

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(2S)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m0/s1

InChI Key

ABXHHEZNIJUQFM-INIZCTEOSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1C2CCCCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

Origin of Product

United States

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